SPR38

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

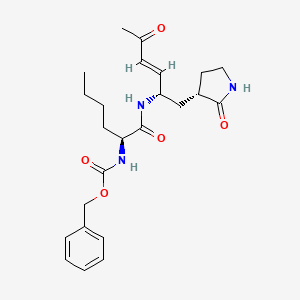

C24H33N3O5 |

|---|---|

Molecular Weight |

443.5 g/mol |

IUPAC Name |

benzyl N-[(2S)-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]hexan-2-yl]carbamate |

InChI |

InChI=1S/C24H33N3O5/c1-3-4-10-21(27-24(31)32-16-18-8-6-5-7-9-18)23(30)26-20(12-11-17(2)28)15-19-13-14-25-22(19)29/h5-9,11-12,19-21H,3-4,10,13-16H2,1-2H3,(H,25,29)(H,26,30)(H,27,31)/b12-11+/t19-,20+,21-/m0/s1 |

InChI Key |

PYIWICVOQQVJPA-OIPGFMIKSA-N |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H](C[C@@H]1CCNC1=O)/C=C/C(=O)C)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CCCCC(C(=O)NC(CC1CCNC1=O)C=CC(=O)C)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Sepiapterin Reductase in Tetrahydrobiopterin Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sepiapterin reductase (SPR) is a critical enzyme in the biosynthesis of tetrahydrobiopterin (BH4), an essential cofactor for several aromatic amino acid hydroxylases and nitric oxide synthases. This technical guide provides an in-depth overview of the function of SPR in BH4 metabolism, detailing its role in both the de novo and salvage pathways. The guide summarizes key quantitative data on enzyme kinetics, provides detailed experimental protocols for the characterization of SPR, and presents signaling pathways that regulate its expression. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of BH4 metabolism and the development of therapeutics targeting this pathway.

Introduction to Sepiapterin Reductase and BH4 Biosynthesis

Tetrahydrobiopterin (6R-L-erythro-5,6,7,8-tetrahydrobiopterin; BH4) is a vital cofactor for a range of metabolic enzymes, including phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), tryptophan hydroxylase (TPH), and all three isoforms of nitric oxide synthase (NOS). Consequently, BH4 is indispensable for the synthesis of neurotransmitters such as dopamine and serotonin, and for the production of nitric oxide, a key signaling molecule.

The biosynthesis of BH4 occurs through two primary routes: the de novo pathway and the salvage pathway. Sepiapterin reductase (SPR), an NADPH-dependent aldo-keto reductase, plays a pivotal role in both of these pathways, catalyzing the final steps in the synthesis of this essential cofactor.

The Function of Sepiapterin Reductase in BH4 Biosynthesis

The De Novo Pathway

The de novo synthesis of BH4 begins with guanosine triphosphate (GTP) and proceeds through a series of enzymatic reactions. The final step in this pathway is catalyzed by SPR, which facilitates the two-step reduction of 6-pyruvoyltetrahydropterin (PTP) to BH4. The intermediate in this reaction is 1'-oxo-2'-hydroxypropyl-tetrahydropterin.

The Salvage Pathway

SPR is also a key enzyme in the salvage pathway of BH4 synthesis. In this pathway, sepiapterin is reduced by SPR in an NADPH-dependent reaction to form 7,8-dihydrobiopterin (BH2).[1] Dihydrofolate reductase (DHFR) then catalyzes the final reduction of BH2 to BH4. This pathway is crucial for recycling oxidized forms of biopterin and maintaining adequate intracellular BH4 levels. The existence of alternative reductases, such as carbonyl reductase and aldose reductase, can partially compensate for SPR deficiency in peripheral tissues by converting sepiapterin to BH2.

Quantitative Data on Sepiapterin Reductase Kinetics

The enzymatic activity of SPR is characterized by its kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). These values vary depending on the substrate and the species from which the enzyme is derived.

| Species | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |

| Human | Sepiapterin | 13 | 1100 (kcat = 1.1 s⁻¹) | [2] |

| Human | NADPH | 5.8 | - | |

| Rat (Erythrocytes) | Sepiapterin | 7.5 | - | [3] |

| Rat (Erythrocytes) | NADPH | 10 | - | [3] |

| Drosophila melanogaster | Sepiapterin | 75.4 | - | [4] |

| Drosophila melanogaster | NADPH | 14 | - | [4] |

Table 1: Kinetic Parameters of Sepiapterin Reductase. This table summarizes the reported Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for sepiapterin reductase from different species with its primary substrates, sepiapterin and NADPH.

Experimental Protocols

Expression and Purification of Recombinant His-tagged Sepiapterin Reductase

This protocol describes the expression of human SPR with an N-terminal hexa-histidine (His6) tag in Escherichia coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

4.1.1. Gene Cloning and Expression Vector

The human SPR gene (coding sequence) is cloned into a pET expression vector (e.g., pET-28a) containing an N-terminal His6 tag sequence and a T7 promoter. The construct is then transformed into a suitable E. coli expression strain, such as BL21(DE3).

4.1.2. Protein Expression

-

Inoculate a single colony of transformed E. coli into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin for pET-28a) and grow overnight at 37°C with shaking.

-

The next day, inoculate 1 L of LB medium with the overnight culture to an optical density at 600 nm (OD600) of 0.1.

-

Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

-

Continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

4.1.3. Protein Purification

-

Resuspend the cell pellet in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing lysozyme (1 mg/mL) and a protease inhibitor cocktail.

-

Incubate on ice for 30 minutes, followed by sonication to lyse the cells completely.

-

Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Load the cleared supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

-

Elute the His-tagged SPR with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

Analyze the purified protein fractions by SDS-PAGE to assess purity.

-

Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5) and store at -80°C.

4.1.4. Experimental Workflow for Recombinant SPR Production

Figure 1: Workflow for recombinant SPR expression and purification.

Sepiapterin Reductase Activity Assay (Spectrophotometric)

This assay measures SPR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[5][6]

4.2.1. Reagents

-

Assay Buffer: 0.1 M Potassium Phosphate, pH 6.4.

-

NADPH Stock Solution: 10 mM in assay buffer. Store on ice and protect from light.

-

Sepiapterin Stock Solution: 10 mM in assay buffer. Prepare fresh.

-

SPR Enzyme: Purified recombinant SPR or cell lysate.

4.2.2. Procedure

-

Set up a spectrophotometer to measure absorbance at 340 nm and equilibrate the cuvette holder to 37°C.

-

In a 1 mL cuvette, prepare the reaction mixture (final volume 1 mL):

-

Assay Buffer

-

NADPH to a final concentration of 100 µM.

-

SPR enzyme solution (e.g., 5 µg of purified enzyme or an appropriate amount of cell lysate).

-

-

Mix gently and pre-incubate for 3-5 minutes at 37°C to establish a baseline.

-

Initiate the reaction by adding sepiapterin to a final concentration of 50 µM.

-

Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes, taking readings every 15-30 seconds.

4.2.3. Data Analysis

-

Determine the rate of the reaction (ΔA340/min) from the linear portion of the absorbance versus time plot.

-

Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mg) = (ΔA340/min) / (ε * l * [Protein]) where:

-

ε is the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).

-

l is the path length of the cuvette (typically 1 cm).

-

[Protein] is the concentration of the enzyme in mg/mL.

-

Regulation of Sepiapterin Reductase Expression

The expression of the SPR gene is regulated by various signaling pathways, particularly those involved in the immune response. Pro-inflammatory stimuli such as interferon-gamma (IFN-γ) and lipopolysaccharide (LPS) have been shown to upregulate the expression of enzymes involved in BH4 biosynthesis, including SPR.

IFN-γ Signaling Pathway

Interferon-gamma is a cytokine that plays a key role in innate and adaptive immunity. Its signaling cascade involves the JAK-STAT pathway.

Figure 2: IFN-γ signaling pathway leading to SPR gene expression.

Binding of IFN-γ to its receptor (IFNGR) leads to the activation of Janus kinases (JAK1 and JAK2).[7][8] These kinases then phosphorylate Signal Transducer and Activator of Transcription 1 (STAT1).[7][8] Phosphorylated STAT1 forms a dimer, translocates to the nucleus, and binds to Gamma-Activated Sequence (GAS) elements in the promoter regions of target genes, including SPR, to initiate transcription.

LPS Signaling Pathway

Lipopolysaccharide, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. It signals through Toll-like receptor 4 (TLR4).

Figure 3: LPS signaling pathway leading to SPR gene expression.

LPS binds to the TLR4/MD-2 complex on the cell surface, initiating a signaling cascade that involves the recruitment of adaptor proteins such as MyD88.[2][9][10] This leads to the activation of downstream kinases, including IRAKs and TAK1, which ultimately results in the activation of the IKK complex.[9] The IKK complex phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation and the subsequent release and nuclear translocation of the transcription factor NF-κB. NF-κB then binds to its cognate DNA binding sites in the promoter of target genes, including SPR, to induce their expression.

Conclusion

Sepiapterin reductase is a central enzyme in the biosynthesis of tetrahydrobiopterin, with critical functions in both the de novo and salvage pathways. Its activity is essential for maintaining adequate levels of BH4, which is vital for a multitude of physiological processes. The regulation of SPR expression by pro-inflammatory signals highlights the intricate link between the immune system and BH4 metabolism. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals aiming to further elucidate the role of SPR in health and disease and to explore its potential as a therapeutic target.

References

- 1. Lipopolysaccharide activates Toll-like receptor 4 (TLR4)-mediated NF-κB signaling pathway and proinflammatory response in human pericytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toll-like receptor-4 mediates lipopolysaccharide-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbonyl reductase activity of sepiapterin reductase from rat erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Controlling Nuclear Jaks and Stats for Specific Gene Activation by Ifn γ and Other Cytokines: A Possible Steroid-like Connection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Sepiapterin reductase regulation of endothelial tetrahydrobiopterin and nitric oxide bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cross-regulation of Signaling and Immune Responses by IFN-γ and STAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Jak-STAT pathway stimulated by interferon gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Signal transduction by the lipopolysaccharide receptor, Toll-like receptor-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Mechanism of Action of Sepiapterin Reductase (SPR)

This technical guide provides a comprehensive overview of the mechanism of action of Sepiapterin Reductase (SPR), a critical enzyme in the tetrahydrobiopterin (BH4) biosynthesis pathway. Understanding the intricacies of SPR function is paramount for research into a variety of neurological and metabolic disorders and for the development of targeted therapeutics.

Introduction to Sepiapterin Reductase (SPR)

Sepiapterin reductase (SPR) is an NADPH-dependent oxidoreductase that catalyzes the final two steps in the de novo biosynthesis of tetrahydrobiopterin (BH4). BH4 is an essential cofactor for several aromatic amino acid hydroxylases, including tyrosine hydroxylase, tryptophan hydroxylase, and phenylalanine hydroxylase, which are the rate-limiting enzymes in the biosynthesis of the neurotransmitters dopamine, serotonin, and the precursor to adrenaline and noradrenaline, respectively. It is also a cofactor for nitric oxide synthases (NOS). Due to its central role in neurotransmitter and nitric oxide production, dysregulation of SPR activity has been implicated in a range of pathologies, including dopa-responsive dystonia, neurodegenerative diseases, and certain metabolic disorders.

Biochemical Function and Catalytic Mechanism

SPR is a member of the short-chain dehydrogenase/reductase (SDR) superfamily. The enzyme catalyzes the reduction of 6-pyruvoyltetrahydropterin (PTP) to 6-lactoyltetrahydropterin (LTP), and subsequently the reduction of LTP to BH4. Both of these steps require NADPH as a reducing agent.

The catalytic mechanism of SPR involves a conserved Ser-Tyr-Lys catalytic triad. The tyrosine residue acts as a general acid, protonating the substrate, while the lysine residue lowers the pKa of the tyrosine. The serine residue is believed to play a role in stabilizing the substrate within the active site. The reaction proceeds via a hydride transfer from the nicotinamide ring of NADPH to the carbonyl group of the substrate.

Signaling Pathways and Regulation

The activity of SPR is intricately linked to the cellular demand for BH4 and, consequently, for neurotransmitters and nitric oxide. While the direct upstream regulation of SPR is still an area of active investigation, its activity is indirectly influenced by the availability of its substrates and the cellular redox state (NADPH/NADP+ ratio).

Caption: Overview of the de novo and salvage pathways for BH4 biosynthesis involving SPR.

Quantitative Data on SPR Kinetics and Inhibition

The following tables summarize key quantitative data related to human SPR enzyme kinetics and inhibition. These values are critical for designing in vitro and in vivo experiments and for the development of specific inhibitors.

Table 1: Michaelis-Menten Constants (Km) for Human SPR

| Substrate | Km (µM) | Reference |

| Sepiapterin | 12 ± 2 | |

| 6-Pyruvoyltetrahydropterin | 5.5 ± 0.8 | |

| NADPH | 8.3 ± 1.2 |

Table 2: Inhibitor Constants (Ki) for Human SPR

| Inhibitor | Ki (nM) | Type of Inhibition | Reference |

| N-acetylserotonin | 700 ± 100 | Competitive | |

| Melatonin | 800 ± 150 | Competitive | |

| Sulfasalazine | 25 ± 5 | Uncompetitive |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of SPR activity and function. Below are protocols for key experiments.

Recombinant Human SPR Expression and Purification

A common method for obtaining pure, active SPR for in vitro studies is through recombinant expression in E. coli.

Caption: Workflow for recombinant human SPR expression and purification.

Protocol:

-

Cloning: The human SPR cDNA is subcloned into a bacterial expression vector, often containing an N-terminal or C-terminal polyhistidine tag for purification.

-

Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until an OD600 of 0.6-0.8 is reached. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated for a further 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.

-

Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors), and lysed by sonication. The lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged SPR is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. After washing with a buffer containing a low concentration of imidazole, the protein is eluted with a high concentration of imidazole (e.g., 250-500 mM). For higher purity, the eluted fractions containing SPR are pooled and subjected to size-exclusion chromatography.

In Vitro SPR Enzyme Activity Assay

This spectrophotometric assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

-

Purified recombinant SPR

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 6.8)

-

Sepiapterin (substrate)

-

NADPH (cofactor)

-

Spectrophotometer capable of reading absorbance at 340 nm

Protocol:

-

Prepare a reaction mixture in a cuvette containing the reaction buffer, a known concentration of NADPH (e.g., 100 µM), and the purified SPR enzyme.

-

Initiate the reaction by adding sepiapterin to a final concentration in the desired range (e.g., 1-100 µM).

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADPH at 340 nm = 6220 M⁻¹cm⁻¹).

-

To determine kinetic parameters (Km and Vmax), the assay is performed with varying concentrations of one substrate while keeping the other constant. The data is then fitted to the Michaelis-Menten equation.

Caption: Workflow for the in vitro SPR enzyme activity assay.

Conclusion and Future Directions

Sepiapterin reductase is a pivotal enzyme with a well-defined role in BH4 biosynthesis. The mechanistic and kinetic data presented in this guide provide a solid foundation for further research. Future investigations should focus on elucidating the cellular regulation of SPR, identifying novel inhibitors with therapeutic potential, and further exploring its role in the pathophysiology of various diseases. The development of more specific and potent SPR inhibitors will be crucial for dissecting its function in complex biological systems and for the potential treatment of disorders associated with BH4 overproduction.

The Crucial Role of SDR38C1/Sepiapterin Reductase in Dopamine and Serotonin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the enzyme Short-Chain Dehydrogenase/Reductase family 38 member C1 (SDR38C1), more commonly known as Sepiapterin Reductase (SPR). SPR is a critical enzyme in the de novo and salvage pathways of tetrahydrobiopterin (BH4) biosynthesis. BH4 is an essential cofactor for tyrosine hydroxylase and tryptophan hydroxylase, the rate-limiting enzymes in the synthesis of the vital neurotransmitters dopamine and serotonin, respectively. This document elucidates the molecular mechanisms of SPR, its impact on monoamine neurotransmitter production, and the profound neurological consequences of its deficiency. We present a consolidation of quantitative data on enzyme kinetics and the effects of SPR deficiency, detailed experimental protocols for key assays, and visual representations of the relevant biochemical pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction: Unveiling SDR38C1 as Sepiapterin Reductase

SDR38C1 is a member of the short-chain dehydrogenases/reductases (SDR) superfamily.[1] Crucially, SDR38C1 is synonymous with Sepiapterin Reductase (SPR), an enzyme that catalyzes the final steps in the biosynthesis of tetrahydrobiopterin (BH4).[2] BH4 is an indispensable cofactor for several aromatic amino acid hydroxylases, including tyrosine hydroxylase (TH) and tryptophan hydroxylase (TPH).[3] TH mediates the conversion of L-tyrosine to L-DOPA, the precursor to dopamine, while TPH is responsible for the conversion of L-tryptophan to 5-hydroxytryptophan, the precursor to serotonin.[4] Consequently, the activity of SPR is intrinsically linked to the brain's capacity to produce adequate levels of these two critical neurotransmitters.

Mutations in the SPR gene, which encodes the sepiapterin reductase enzyme, lead to SPR deficiency, a rare autosomal recessive neurometabolic disorder.[5][6] This deficiency results in a severe reduction of dopamine and serotonin in the central nervous system, leading to a range of debilitating neurological symptoms, including developmental delay, dystonia, and cognitive impairment.[5][7][8] Understanding the function and regulation of SPR is therefore of paramount importance for the diagnosis and development of therapeutic interventions for this and other related neurological disorders.

Biochemical Pathways

Tetrahydrobiopterin (BH4) Synthesis Pathway

SPR plays a pivotal role in both the de novo and salvage pathways of BH4 synthesis. In the de novo pathway, SPR catalyzes the two-step reduction of 6-pyruvoyltetrahydropterin (PTP) to BH4.[9] In the salvage pathway, SPR reduces sepiapterin to 7,8-dihydrobiopterin (BH2), which is then converted to BH4 by dihydrofolate reductase (DHFR).[10]

Role of SDR38C1 (SPR) in Dopamine Synthesis

The synthesis of dopamine begins with the amino acid L-tyrosine. Tyrosine hydroxylase (TH), which requires BH4 as a cofactor, converts L-tyrosine to L-DOPA. L-DOPA is then decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form dopamine. A deficiency in SPR leads to reduced BH4 levels, thereby impairing the function of TH and decreasing the production of dopamine.

Role of SDR38C1 (SPR) in Serotonin Synthesis

Similarly, serotonin synthesis starts with the amino acid L-tryptophan. Tryptophan hydroxylase (TPH), also a BH4-dependent enzyme, converts L-tryptophan to 5-hydroxytryptophan (5-HTP). 5-HTP is subsequently decarboxylated by AADC to produce serotonin (5-hydroxytryptamine). Reduced SPR activity and the consequent depletion of BH4 compromise TPH function, leading to diminished serotonin synthesis.

Quantitative Data

Kinetic Properties of Sepiapterin Reductase

The following table summarizes the kinetic parameters of SPR from different species with various substrates. This data is essential for understanding the enzyme's efficiency and substrate specificity.

| Species | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |

| Drosophila melanogaster | 6-lactoyltetrahydropterin | 50 | Not Reported | [11] |

| Human (recombinant) | NADPH | 30.2 | 0.74 min-1 (kcat) | [12] |

| Human (recombinant) | NADH | 110 | 0.2 min-1 (kcat) | [12] |

| Mouse (recombinant) | 9,10-phenanthrenequinone | 8.8 | 37.7 min-1 (kcat) | [12] |

Effects of SPR Deficiency on Neurotransmitter Levels

Studies on SPR knockout mice and patients with SPR deficiency have demonstrated a significant reduction in the levels of dopamine and serotonin and their metabolites.

| Model System | Tissue/Fluid | Dopamine Metabolite (HVA) | Serotonin Metabolite (5-HIAA) | Dopamine | Serotonin | Reference |

| SPR-/- Mice | Brain | <10% of wild-type | <10% of wild-type | <10% of wild-type | <10% of wild-type | [13] |

| SPR Deficiency Patients | CSF | Low | Low | - | - | [5][14] |

Inhibitors of Sepiapterin Reductase

Several compounds have been identified as inhibitors of SPR, which are valuable tools for research and potential therapeutic agents.

| Inhibitor | IC50 | Reference |

| N-acetylserotonin | 2.6 µM | [12] |

| Dicoumarol | 0.2 µM | [12] |

| Sulfapyridine | 480 nM | [15] |

| Mesalamine | 370 µM | [15] |

| SPRi3 | 5.2 µM (cell-based) | [16] |

Experimental Protocols

Measurement of Sepiapterin Reductase Activity

This protocol is adapted from Ferre and Naylor (1987) and has been modified for use with cell lysates.[17]

Principle: The enzymatic activity of SPR is determined by measuring the rate of biopterin formation from sepiapterin in the presence of NADPH. The reaction is stopped, and the product is quantified by high-performance liquid chromatography (HPLC).

Materials:

-

Phosphate buffer (0.1 M, pH 7.5)

-

Sepiapterin solution (0.125 mM final concentration)

-

NADPH solution (0.25 mM final concentration)

-

Cell lysate (containing 5 µg of protein)

-

Iodine solution (for stopping the reaction)

-

HPLC system with a fluorescence detector

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube containing phosphate buffer, sepiapterin, and NADPH.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 5 µg of cell lysate.

-

Incubate the reaction at 37°C for 2 hours in the dark.

-

Stop the reaction by adding 25 µl of iodine solution and incubating for 10 minutes in the dark.

-

Centrifuge the sample at 15,000 x g for 3 minutes to pellet the precipitated proteins.

-

Analyze the supernatant by HPLC to quantify the amount of biopterin formed.

Quantification of Neurotransmitter Metabolites in Cerebrospinal Fluid (CSF)

This protocol provides a general overview for the analysis of dopamine and serotonin metabolites (HVA and 5-HIAA) in CSF using HPLC with electrochemical detection.

Principle: CSF is collected and processed to remove proteins. The neurotransmitter metabolites are then separated by HPLC and detected using an electrochemical detector, which provides high sensitivity.

Materials:

-

Cerebrospinal Fluid (CSF) sample

-

Internal standard solution

-

Perchloric acid

-

HPLC system with an electrochemical detector

-

Centrifuge

Procedure:

-

Collect CSF via lumbar puncture and immediately freeze on dry ice or at -80°C.

-

Thaw the CSF sample on ice.

-

To a known volume of CSF, add the internal standard and perchloric acid to precipitate proteins.

-

Vortex the sample and incubate on ice for at least 10 minutes.

-

Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.

-

Carefully collect the supernatant and inject a defined volume into the HPLC system.

-

Separate the metabolites using a reverse-phase C18 column with an appropriate mobile phase.

-

Detect HVA and 5-HIAA using an electrochemical detector set at an optimal oxidation potential.

-

Quantify the concentrations based on the peak areas relative to the internal standard and a standard curve.

Conclusion and Future Directions

SDR38C1, or Sepiapterin Reductase, is a linchpin in the intricate pathways of dopamine and serotonin synthesis. Its role in producing the essential cofactor BH4 directly impacts the functionality of the rate-limiting enzymes for these monoamine neurotransmitters. The severe neurological consequences of SPR deficiency underscore its critical importance in maintaining proper brain function.

The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers investigating the pathophysiology of SPR-related disorders and for professionals in the pharmaceutical industry aiming to develop novel therapeutic strategies. Future research should focus on elucidating the precise regulatory mechanisms of SPR expression and activity in different brain regions and in response to various physiological and pathological stimuli. Furthermore, the development of highly specific and potent SPR activators or modulators could hold therapeutic promise for conditions characterized by dopamine and serotonin dysregulation. A deeper understanding of the interplay between the de novo and salvage pathways of BH4 synthesis in different cell types will also be crucial for designing targeted and effective interventions.

References

- 1. researchgate.net [researchgate.net]

- 2. How to Measure Neurotransmitter Levels? - Creative Proteomics [metabolomics.creative-proteomics.com]

- 3. researchgate.net [researchgate.net]

- 4. Sepiapterin reductase: Characteristics and role in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. shutterstock.com [shutterstock.com]

- 8. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Sepiapterin Reductase Mediates Chemical Redox Cycling in Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mayocliniclabs.com [mayocliniclabs.com]

- 14. Figure 1, [Metabolic pathway of dopamine synthesis...]. - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Frontiers | Peripheralized sepiapterin reductase inhibition as a safe analgesic therapy [frontiersin.org]

- 16. Sepiapterin reductase inhibition selectively reduces inflammatory joint pain and increases urinary sepiapterin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sepiapterin reductase regulation of endothelial tetrahydrobiopterin and nitric oxide bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

The Crystal Structure of Human Sepiapterin Reductase: A Technical Guide for Drug Discovery

Abstract

Sepiapterin reductase (SPR) is a critical enzyme in the final steps of tetrahydrobiopterin (BH4) biosynthesis. BH4 is an essential cofactor for several key enzymes, including nitric oxide synthases and aromatic amino acid hydroxylases, making SPR a key regulator of various physiological processes.[1][2] Dysregulation of SPR activity has been implicated in a range of disorders, including neurological and cardiovascular diseases, as well as chronic pain.[1][3][4] As such, SPR has emerged as a promising therapeutic target. This technical guide provides a comprehensive overview of the crystal structure of human sepiapterin reductase, offering researchers, scientists, and drug development professionals a detailed resource to support structure-based drug design and development efforts. We present a consolidation of crystallographic data, detailed experimental protocols for structure determination, and visualizations of key biochemical pathways and experimental workflows.

Introduction to Sepiapterin Reductase

Human sepiapterin reductase (SPR) is a homodimeric enzyme belonging to the short-chain dehydrogenase/reductase (SDR) superfamily.[5][6] Each monomer of human SPR consists of 261 amino acids.[5] The enzyme catalyzes the NADPH-dependent reduction of sepiapterin to dihydrobiopterin and also the reduction of 6-pyruvoyltetrahydropterin, both of which are precursors in the de novo and salvage pathways of BH4 synthesis.[1] Given its pivotal role in BH4 metabolism, the modulation of SPR activity presents a viable strategy for therapeutic intervention in various pathologies. A thorough understanding of the three-dimensional structure of human SPR is paramount for the rational design of potent and selective inhibitors.

Crystallographic Data of Human Sepiapterin Reductase

Multiple crystal structures of human sepiapterin reductase, both in its apo form and in complex with cofactors and various ligands, have been determined. This data provides invaluable insights into the enzyme's architecture, catalytic mechanism, and ligand-binding modes. The following tables summarize the key crystallographic data for several publicly available human SPR structures.

Table 1: Crystallographic Data for Human Sepiapterin Reductase Structures

| PDB ID | Description | Resolution (Å) | Space Group | Unit Cell Dimensions (Å) | R-work / R-free |

| 1Z6Z | Human SPR in complex with NADP+[7] | 2.00 | P 21 21 21 | a=59.3, b=92.9, c=97.9 | 0.201 / 0.245 |

| 4HWK | Human SPR in complex with sulfapyridine[8] | 2.40 | P 21 21 21 | a=59.6, b=93.1, c=98.3 | 0.194 / 0.211 |

| 4XWY | Human SPR in complex with an N-acetylserotonin analogue[9] | 2.35 | P 21 21 21 | a=59.5, b=93.2, c=98.1 | 0.198 / 0.237 |

| 6I6P | Human SPR in complex with a fragment-based inhibitor[10] | 1.62 | P 21 21 21 | a=59.2, b=92.7, c=97.6 | 0.154 / 0.208 |

Structural Overview of Human Sepiapterin Reductase

The crystal structure of human SPR reveals a canonical α/β-fold characteristic of the SDR family.[11] The homodimeric structure features a central four-helix bundle that connects two seven-stranded parallel β-sheets, with each sheet being flanked by arrays of alpha-helices.[11]

The Active Site and Catalytic Mechanism

The active site of SPR is located in a cleft between the β-sheet and a helical subdomain. A highly conserved catalytic triad, composed of Ser157, Tyr170, and Lys174 in the human enzyme, is crucial for catalysis.[12] The catalytic mechanism involves a proton transfer from Tyr170 to the substrate's carbonyl group, facilitated by the other residues in the triad, and a stereospecific hydride transfer from the C4' atom of the NADPH cofactor.[5][11]

Ligand and Inhibitor Binding

Structural studies of SPR in complex with various ligands have elucidated the key interactions that govern substrate recognition and inhibition. For instance, the structure of SPR with the inhibitor N-acetyl serotonin shows the indoleamine bound in a manner that obstructs both the reductase and isomerase activities of the enzyme.[11][13] Similarly, the crystal structure of human SPR with sulfapyridine reveals how sulfa drugs can specifically inhibit the enzyme, providing a molecular basis for some of their neurological side effects.[8] A specific aspartate residue (Asp258 in mouse SPR) acts as an anchor for pterin-based substrates, positioning the substrate for catalysis.[11][14]

Experimental Protocols for Structure Determination

The following sections outline the generalized methodologies for the expression, purification, crystallization, and structure determination of human sepiapterin reductase, based on protocols described for SPR and homologous proteins.

Protein Expression and Purification

-

Gene Cloning and Expression Vector: The cDNA encoding human sepiapterin reductase is cloned into a suitable expression vector, such as pET, often with an N-terminal or C-terminal polyhistidine tag to facilitate purification.

-

Protein Expression: The expression plasmid is transformed into a competent E. coli strain, typically BL21(DE3).[8] Cultures are grown in Luria-Bertani (LB) or Terrific Broth (TB) medium at 37°C to an optimal cell density (OD600 of ~0.6-0.8). Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance protein solubility.

-

Cell Lysis and Clarification: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors), and lysed by sonication or high-pressure homogenization. The cell lysate is then clarified by ultracentrifugation to remove cell debris.

-

Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged SPR is then eluted with a buffer containing a higher concentration of imidazole (e.g., 250-500 mM).

-

Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and other impurities. The protein is loaded onto a gel filtration column (e.g., Superdex 200) pre-equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). Fractions containing pure, monomeric or dimeric SPR are pooled.

-

Protein Concentration and Storage: The purified protein is concentrated using an ultrafiltration device to a final concentration suitable for crystallization trials (typically 5-15 mg/mL). The protein concentration is determined by measuring the absorbance at 280 nm using the calculated extinction coefficient. The purified protein is flash-frozen in liquid nitrogen and stored at -80°C.

Crystallization

-

Crystallization Method: The hanging-drop or sitting-drop vapor diffusion method is commonly employed for the crystallization of SPR.[15]

-

Crystallization Conditions: A typical crystallization experiment involves mixing the purified protein solution with a reservoir solution in a 1:1 or 2:1 ratio. The composition of the reservoir solution is screened using commercially available or in-house prepared screens. For example, crystals of Chlorobium tepidum SPR were grown using polyethylene glycol (PEG) 400 as the precipitant.[15][16]

-

Crystal Optimization: Once initial crystals are obtained, the crystallization conditions are optimized by fine-tuning the precipitant concentration, pH, and the concentration of various additives to obtain diffraction-quality crystals.

-

Ligand Soaking: To obtain structures of SPR in complex with ligands, crystals of the apo-enzyme can be soaked in a solution containing the ligand of interest prior to data collection.

X-ray Diffraction Data Collection and Structure Determination

-

Cryo-protection and Data Collection: Crystals are cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before being flash-cooled in liquid nitrogen. X-ray diffraction data is collected at a synchrotron source.

-

Data Processing: The diffraction images are processed using software packages such as XDS or MOSFLM to integrate the reflection intensities and determine the unit cell parameters and space group.

-

Structure Solution and Refinement: The structure is typically solved by molecular replacement using a known structure of a homologous protein as a search model. The initial model is then refined using software such as PHENIX or REFMAC5, with manual model building in Coot to improve the fit of the model to the electron density map. Water molecules and ligands are added to the model during the final stages of refinement.

-

Structure Validation: The quality of the final refined model is assessed using tools like MolProbity to check for geometric correctness and overall structural quality. The final coordinates and structure factors are then deposited in the Protein Data Bank (PDB).

Key Pathways and Workflows

Visualizing the biochemical context and experimental procedures is crucial for a comprehensive understanding. The following diagrams illustrate the tetrahydrobiopterin biosynthesis pathway and a generalized workflow for crystal structure determination.

Caption: Tetrahydrobiopterin (BH4) Biosynthesis Pathways.

Caption: Experimental Workflow for Protein Crystal Structure Determination.

Conclusion and Future Directions

The availability of high-resolution crystal structures of human sepiapterin reductase has significantly advanced our understanding of its function and has provided a solid foundation for structure-based drug discovery. The detailed structural information, coupled with the experimental protocols outlined in this guide, offers a valuable resource for researchers aiming to develop novel SPR inhibitors. Future efforts in this field will likely focus on elucidating the structures of SPR in complex with a wider range of inhibitors to explore different binding modes and to guide the development of next-generation therapeutics with improved potency and selectivity. Furthermore, understanding the dynamics of SPR and its interactions with other proteins in the cellular environment will be crucial for a complete picture of its biological role and for the development of more effective therapeutic strategies.

References

- 1. Sepiapterin reductase: Characteristics and role in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. Frontiers | Peripheralized sepiapterin reductase inhibition as a safe analgesic therapy [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Sepiapterin reductase - Wikipedia [en.wikipedia.org]

- 7. wwPDB: pdb_00001z6z [wwpdb.org]

- 8. rcsb.org [rcsb.org]

- 9. 4XWY: Crystal structure of human sepiapterin reductase in complex with an N-acetylserotinin analogue [ncbi.nlm.nih.gov]

- 10. rcsb.org [rcsb.org]

- 11. The 1.25 A crystal structure of sepiapterin reductase reveals its binding mode to pterins and brain neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sulfa Drugs Inhibit Sepiapterin Reduction and Chemical Redox Cycling by Sepiapterin Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

- 14. The 1.25 A crystal structure of sepiapterin reductase reveals its binding mode to pterins and brain neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Expression, purification, crystallization and preliminary X-ray analysis of sepiapterin reductase from Chlorobium tepidum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Expression, purification, crystallization and preliminary X-ray analysis of sepiapterin reductase from Chlorobium tepidum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Subcellular Localization of Sepiapterin Reductase (SPR)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepiapterin reductase (SPR) is a critical enzyme in the biosynthesis of tetrahydrobiopterin (BH4), an essential cofactor for several aromatic amino acid hydroxylases and nitric oxide synthases.[1][2][3][4] Consequently, SPR plays a pivotal role in the production of neurotransmitters such as dopamine and serotonin, as well as in the regulation of vascular tone.[3][4] Given its importance in these physiological processes, understanding the precise subcellular localization of SPR is crucial for elucidating its function in both health and disease, and for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the current knowledge on the subcellular distribution of SPR, detailed experimental protocols for its study, and visual representations of key pathways and workflows.

Subcellular Localization of Sepiapterin Reductase

Current evidence indicates that sepiapterin reductase is predominantly a cytosolic enzyme. However, a growing body of research has identified its presence in other subcellular compartments, including the nucleus, mitochondria, and extracellular exosomes, suggesting a more complex regulatory role for this enzyme than previously understood.

Cytosolic Localization

The primary localization of SPR is in the cytoplasm.[5] This is consistent with its central role in the de novo and salvage pathways of BH4 synthesis, which are known to occur in the cytosol.[1][4] In this compartment, SPR catalyzes the final steps in the conversion of GTP to BH4.[1][4] The cytosolic pool of BH4 is then readily available as a cofactor for enzymes such as tyrosine hydroxylase and tryptophan hydroxylase, the rate-limiting enzymes in the synthesis of dopamine and serotonin, respectively, and for nitric oxide synthases (NOS).[3]

Nuclear Localization

Several proteomic databases and studies have reported the presence of SPR in the nucleoplasm.[1][5] The functional significance of nuclear SPR is an emerging area of research. One study has suggested a non-enzymatic role for SPR in hepatocellular carcinoma, where it may influence gene expression by facilitating the nuclear translocation of transcription factors like forkhead box protein O3 (FoxO3a).[6] This finding opens up the possibility that nuclear SPR could have regulatory functions independent of its catalytic activity in BH4 synthesis.

Mitochondrial Localization

Evidence also points to the localization of SPR within mitochondria.[2][7] The knockout of SPR has been shown to impair mitochondrial function and increase susceptibility to oxidative stress.[1] Furthermore, a study on sepiapterin reductase knock-out mice revealed altered cardiac mitochondrial oxidative phosphorylation, suggesting a role for BH4, and by extension SPR, in maintaining mitochondrial homeostasis.[8][9] The precise mechanism by which SPR functions within the mitochondria is still under investigation, but it may be related to the local production of BH4 for mitochondrial nitric oxide synthase (mtNOS) or other mitochondrial enzymes.

Extracellular Vesicle (Exosome) Localization

Recent proteomic analyses of extracellular vesicles, including exosomes, have identified the presence of sepiapterin reductase.[1][5][10] Exosomes are small vesicles released by cells that play a role in intercellular communication by transferring their cargo of proteins, lipids, and nucleic acids to recipient cells. The presence of SPR in exosomes suggests a potential role in modulating BH4 levels and signaling pathways in neighboring cells. This could have significant implications in various physiological and pathological processes, including immune response and cancer progression.

Quantitative Distribution of Sepiapterin Reductase

While the multi-compartmental localization of SPR is evident from qualitative studies, there is a notable lack of precise quantitative data regarding its distribution across these subcellular fractions. The majority of proteomics studies identify the presence of SPR in different organelles but do not provide information on the relative abundance in each compartment. To obtain this crucial data, researchers can employ quantitative techniques such as quantitative western blotting or mass spectrometry-based approaches on isolated subcellular fractions.

Table 1: Summary of Sepiapterin Reductase Subcellular Localization

| Subcellular Compartment | Evidence | Putative Function(s) |

| Cytosol | Strong and consistent evidence from numerous studies and databases. | Primary site of de novo and salvage pathways for tetrahydrobiopterin (BH4) synthesis. Provides BH4 for aromatic amino acid hydroxylases and nitric oxide synthases.[1][4] |

| Nucleus | Proteomic data and functional studies.[1][5][6] | Potential non-enzymatic role in regulating gene expression through interaction with transcription factors.[6] |

| Mitochondria | Proteomic data and functional studies in knockout models.[1][2][7][8][9] | Maintenance of mitochondrial function and regulation of oxidative stress, possibly through local BH4 production for mitochondrial enzymes.[1][8][9] |

| Extracellular Vesicles (Exosomes) | Proteomic analysis of isolated exosomes.[1][5][10] | Intercellular communication by transferring SPR to recipient cells, potentially influencing their BH4 metabolism and signaling. |

Experimental Protocols

To aid researchers in the investigation of SPR subcellular localization, this section provides detailed methodologies for key experiments.

Subcellular Fractionation and Western Blot Analysis

This protocol describes the separation of cellular components into cytosolic, nuclear, and mitochondrial fractions, followed by the detection of SPR in each fraction by western blotting.

Materials:

-

Cell culture plates (10 cm) with confluent cells

-

Phosphate-buffered saline (PBS), ice-cold

-

Fractionation Buffer: 20 mM HEPES (pH 7.4), 10 mM KCl, 2 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitor cocktail.

-

Dounce homogenizer with a tight-fitting pestle

-

Microcentrifuge and ultracentrifuge

-

TBS with 0.1% SDS for lysate preparation

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibody against Sepiapterin Reductase (ensure validation for western blotting)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Harvesting: Wash confluent cells twice with ice-cold PBS. Scrape cells into 1 mL of ice-cold PBS and transfer to a pre-chilled microfuge tube. Pellet cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Cell Lysis: Resuspend the cell pellet in 500 µL of ice-cold Fractionation Buffer. Incubate on ice for 20 minutes.

-

Homogenization: Transfer the cell suspension to a pre-chilled Dounce homogenizer. Perform 15-20 strokes with a tight-fitting pestle to lyse the cells. Monitor cell lysis under a microscope.

-

Nuclear Fraction Isolation: Centrifuge the homogenate at 720 x g for 5 minutes at 4°C. The pellet contains the nuclei. Carefully collect the supernatant, which contains the cytoplasm and mitochondria.

-

Cytosolic and Mitochondrial Fraction Separation: Centrifuge the supernatant from the previous step at 10,000 x g for 10 minutes at 4°C. The resulting pellet contains the mitochondria, and the supernatant is the cytosolic fraction.

-

Fraction Lysis:

-

Cytosolic Fraction: The supernatant from step 5 is the cytosolic fraction.

-

Nuclear Pellet: Wash the nuclear pellet with Fractionation Buffer, centrifuge again, and resuspend in TBS with 0.1% SDS.

-

Mitochondrial Pellet: Wash the mitochondrial pellet with Fractionation Buffer, centrifuge, and resuspend in TBS with 0.1% SDS.

-

-

Protein Quantification: Determine the protein concentration of each fraction using a BCA Protein Assay Kit.

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.

-

Run the gel and transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against SPR overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To validate the purity of the fractions, probe separate blots with antibodies against marker proteins for each compartment (e.g., GAPDH for cytosol, Histone H3 for nucleus, and COX IV for mitochondria).

-

Immunofluorescence Staining

This protocol outlines the visualization of SPR within cells using immunofluorescence microscopy.

Materials:

-

Cells grown on glass coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against Sepiapterin Reductase (ensure validation for immunofluorescence)

-

Fluorophore-conjugated secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

-

Fixation: Wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes to permeabilize the cell membranes.

-

Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody against SPR, diluted in blocking solution, overnight at 4°C in a humidified chamber.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated secondary antibody, diluted in blocking solution, for 1 hour at room temperature in the dark.

-

Washing: Wash the cells three times with PBS for 5 minutes each in the dark.

-

Counterstaining: Incubate the cells with DAPI for 5 minutes to stain the nuclei.

-

Mounting: Wash the cells once with PBS. Mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope.

Sepiapterin Reductase Activity Assay in Subcellular Fractions

This protocol describes a method to measure the enzymatic activity of SPR in the different subcellular fractions obtained from the fractionation protocol.[4][11][12]

Materials:

-

Subcellular fractions (cytosolic, nuclear, mitochondrial)

-

Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 6.4

-

NADPH solution (10 mM stock)

-

Sepiapterin solution (10 mM stock in DMSO)

-

Spectrophotometer or plate reader capable of measuring absorbance at 420 nm

Procedure:

-

Prepare Reaction Mix: In a microplate or cuvette, prepare the reaction mix containing:

-

100 mM Potassium Phosphate Buffer, pH 6.4

-

100 µM NADPH

-

50 µM Sepiapterin

-

-

Initiate Reaction: Add a known amount of protein from each subcellular fraction (e.g., 10-20 µg) to the reaction mix. The final volume should be consistent for all samples.

-

Measure Absorbance: Immediately start monitoring the decrease in absorbance at 420 nm at 37°C for a set period (e.g., 10-30 minutes). The decrease in absorbance corresponds to the reduction of sepiapterin.

-

Calculate Activity: The rate of decrease in absorbance can be used to calculate the specific activity of SPR in each fraction (e.g., in units of nmol/min/mg protein). The molar extinction coefficient of sepiapterin at 420 nm is approximately 10,000 M⁻¹cm⁻¹.

Visualizations

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

Conclusion

References

- 1. Sepiapterin reductase - Wikipedia [en.wikipedia.org]

- 2. Proteomics DB [proteomicsdb.org]

- 3. SPR gene: MedlinePlus Genetics [medlineplus.gov]

- 4. Sepiapterin reductase: Characteristics and role in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. Sepiapterin reductase promotes hepatocellular carcinoma progression via FoxO3a/Bim signaling in a nonenzymatic manner - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proteomic analysis of secreted exosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Functional role of sepiapterin reductase in the biosynthesis of tetrahydropteridines in Dictyostelium discoideum Ax2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tetrahydrobiopterin enhances mitochondrial biogenesis and cardiac contractility via stimulation of PGC1α signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comprehensive proteomics analysis of exosomes derived from human seminal plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sepiapterin Reductase Mediates Chemical Redox Cycling in Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sepiapterin reductase regulation of endothelial tetrahydrobiopterin and nitric oxide bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

Expression of Sepiapterin Reductase (SPR) in Human Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepiapterin Reductase (SPR) is a crucial enzyme in the final steps of tetrahydrobiopterin (BH4) biosynthesis. BH4 is an essential cofactor for several aromatic amino acid hydroxylases involved in the synthesis of neurotransmitters such as dopamine and serotonin, as well as for nitric oxide synthases.[1][2][3][4] Mutations in the SPR gene can lead to DOPA-responsive dystonia due to sepiapterin reductase deficiency, highlighting its importance in neurological function.[5] This technical guide provides an in-depth overview of SPR protein expression across various human tissues, details on experimental methodologies for its detection, and its role in key signaling pathways.

Quantitative Expression of SPR in Human Tissues

The expression of the SPR gene, and consequently the SPR protein, varies across different human tissues. While direct protein quantification data is sparse, mRNA expression levels provide a strong indication of protein abundance. The following table summarizes the quantitative gene expression of SPR in various human tissues, based on data from the Genotype-Tissue Expression (GTEx) project, reported as Transcripts Per Million (TPM).[6]

| Tissue | SPR Gene Expression (TPM) |

| Liver | High |

| Kidney | High |

| Colon | High |

| Brain | Moderate |

| Spleen | Moderate |

| Testis | Moderate |

| Thymus | Moderate |

| Blood | Low |

| Muscle | Low |

| Intestine | Low |

Data adapted from publicly available information on the gtexportal.org database, as cited in scientific literature.[6]

Signaling Pathways Involving SPR

SPR is a key enzyme in the de novo and salvage pathways of tetrahydrobiopterin (BH4) biosynthesis. BH4 is a critical cofactor for the conversion of amino acids into neurotransmitters and for the production of nitric oxide.

Tetrahydrobiopterin (BH4) Biosynthesis Pathway

The de novo synthesis of BH4 begins with guanosine triphosphate (GTP) and involves three key enzymes: GTP cyclohydrolase I (GTPCH), 6-pyruvoyltetrahydropterin synthase (PTPS), and Sepiapterin Reductase (SPR).[2][3][7] SPR catalyzes the final reduction steps in this pathway. Additionally, a salvage pathway allows for the synthesis of BH4 from sepiapterin, a process also dependent on SPR.[2][3]

Role of BH4 in Neurotransmitter Synthesis

BH4 is an essential cofactor for tyrosine hydroxylase (TH) and tryptophan hydroxylase (TPH), the rate-limiting enzymes in the synthesis of dopamine and serotonin, respectively.[3] Therefore, the expression and activity of SPR directly impact the availability of these crucial neurotransmitters.

Experimental Protocols for SPR Detection

The quantification and localization of SPR protein in human tissues are primarily achieved through standard immunological techniques such as Western Blotting and Immunohistochemistry (IHC).

Immunohistochemistry (IHC) Protocol for SPR in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues

This protocol provides a general framework for the immunohistochemical staining of SPR in FFPE human tissue sections. Optimization of antibody concentrations and incubation times may be required.

1. Deparaffinization and Rehydration:

-

Immerse slides in Xylene: 2 x 5 minutes.

-

Immerse in 100% Ethanol: 2 x 3 minutes.

-

Immerse in 95% Ethanol: 1 minute.

-

Immerse in 80% Ethanol: 1 minute.

-

Rinse in distilled water for 5 minutes.

2. Antigen Retrieval:

-

Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0) with 0.05% Tween 20.

-

Heat in a steamer or water bath at 95-100°C for 30 minutes.

-

Allow slides to cool in the buffer for 30 minutes at room temperature.

3. Peroxidase Blocking:

-

Incubate slides in 3% hydrogen peroxide in methanol for 40 minutes at room temperature to block endogenous peroxidase activity.

-

Wash slides 2 x 5 minutes in Phosphate Buffered Saline (PBS).

4. Blocking:

-

Use a PAP pen to draw a hydrophobic barrier around the tissue section.

-

Apply a blocking buffer (e.g., 5% normal goat serum in PBS) and incubate for 1 hour in a humidified chamber at room temperature.

5. Primary Antibody Incubation:

-

Dilute the primary anti-SPR antibody to its optimal concentration in the blocking buffer.

-

Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber.

6. Secondary Antibody and Detection:

-

Wash slides 3 x 5 minutes in PBS.

-

Apply a biotinylated secondary antibody (e.g., goat anti-rabbit) and incubate for 30 minutes at room temperature.

-

Wash slides 3 x 5 minutes in PBS.

-

Apply a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

-

Wash slides 3 x 5 minutes in PBS.

7. Chromogen Development:

-

Apply a DAB (3,3'-Diaminobenzidine) substrate solution and monitor for color development under a microscope.

-

Stop the reaction by immersing the slides in distilled water.

8. Counterstaining and Mounting:

-

Counterstain with Hematoxylin for 30 seconds.

-

Rinse thoroughly with tap water.

-

Dehydrate the slides through graded ethanol solutions and xylene.

-

Mount with a permanent mounting medium and coverslip.

Western Blot Protocol for SPR Detection in Tissue Homogenates

This protocol outlines the general steps for detecting SPR protein in human tissue lysates via Western Blotting.

1. Tissue Lysis and Protein Extraction:

-

Homogenize fresh or frozen human tissue samples in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Centrifuge the lysate at high speed to pellet cellular debris.

-

Collect the supernatant containing the soluble proteins.

2. Protein Quantification:

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

3. SDS-PAGE:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Load the samples onto a polyacrylamide gel (e.g., 12% Tris-Glycine gel).

-

Run the gel until adequate separation of proteins is achieved.

4. Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

5. Blocking:

-

Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature.

6. Primary Antibody Incubation:

-

Incubate the membrane with a primary anti-SPR antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.

7. Secondary Antibody Incubation:

-

Wash the membrane 3 x 10 minutes with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted in the blocking buffer for 1 hour at room temperature.

8. Detection:

-

Wash the membrane 3 x 10 minutes with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the chemiluminescent signal using an imaging system or X-ray film.

9. Analysis:

-

Analyze the resulting bands to determine the relative abundance of SPR protein in the different tissue samples. A loading control (e.g., β-actin or GAPDH) should be used for normalization.

Conclusion

Sepiapterin Reductase is a widely expressed enzyme with particularly high levels in the liver, kidney, and colon. Its fundamental role in the biosynthesis of tetrahydrobiopterin makes it a protein of significant interest, particularly in the context of neuroscience and metabolic disorders. The provided methodologies and pathway diagrams serve as a comprehensive resource for researchers and professionals in the field of drug development and biomedical research to further investigate the function and therapeutic potential of SPR.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. SPR sepiapterin reductase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. Sepiapterin reductase: Characteristics and role in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Evolutionary Bedrock of Tetrahydrobiopterin Synthesis: A Technical Guide to the Sepiapterin Reductase (SPR) Gene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Sepiapterin Reductase (SPR) is an evolutionarily conserved enzyme crucial for the de novo and salvage pathways of tetrahydrobiopterin (BH4) biosynthesis. As an essential cofactor for aromatic amino acid hydroxylases and nitric oxide synthases, BH4 is pivotal in producing key neurotransmitters and mediating vascular tone. The high degree of conservation of the SPR gene across a vast range of species, from bacteria to humans, underscores its fundamental biological importance. Mutations in the SPR gene lead to Sepiapterin Reductase Deficiency (SRD), a severe neurometabolic disorder, highlighting its critical role in neurological function. This technical guide provides an in-depth analysis of the evolutionary conservation of the SPR gene, presenting quantitative data on its orthologs and expression, detailed experimental protocols for its study, and visualizations of its key biological pathways, offering a vital resource for researchers and therapeutic development professionals.

I. Molecular Characteristics and Function of Sepiapterin Reductase

Sepiapterin reductase is a homodimeric enzyme belonging to the short-chain dehydrogenase/reductase (SDR) superfamily.[1] In humans, the SPR gene is located on chromosome 2p13.2 and encodes a protein of 261 amino acids.[2][3] The enzyme catalyzes the NADPH-dependent reduction of various carbonyl compounds, with its most critical function being the final one or two reduction steps in the synthesis of BH4.[4][5]

SPR participates in both the primary (de novo) and recycling (salvage) pathways of BH4 production.[1] In the de novo pathway, SPR converts 6-pyruvoyl-tetrahydropterin into BH4.[6] In the salvage pathway, it reduces sepiapterin to 7,8-dihydrobiopterin (BH2), which is then converted to BH4 by dihydrofolate reductase (DHFR).[7] This dual role makes SPR a central regulator of cellular BH4 levels.

II. Evolutionary Conservation and Phylogenetics

The SPR gene exhibits remarkable conservation across diverse species, indicating a strong evolutionary pressure to maintain its function. Orthologs have been identified in mammals, fish, insects, and even bacteria.[1] This conservation is evident at the sequence, structure, and functional levels. For instance, the amino acid sequence of human SPR shares a high degree of identity with its orthologs in other mammals, such as mice and rats.[1]

Data Presentation: Quantitative Analysis of SPR Conservation

The following tables summarize key quantitative data regarding the SPR gene and protein, illustrating its conservation.

Table 1: Orthologs of the Human SPR Gene

| Species | Common Name | Gene Symbol | UniProt ID | Protein Length (Amino Acids) |

| Homo sapiens | Human | SPR | P35270 | 261 |

| Mus musculus | Mouse | Spr | Q64105 | 261 |

| Rattus norvegicus | Rat | Spr | P56403 | 261 |

| Bos taurus | Bovine | SPR | Q17QK8 | 267 |

| Danio rerio | Zebrafish | spr | Q6DGL1 | 262 |

| Drosophila melanogaster | Fruit Fly | Spr | P48570 | 262 |

Data sourced from UniProt and NCBI Gene databases.[2][5][8][9]

Table 2: Amino Acid Sequence Identity of SPR Orthologs Compared to Human SPR

| Species | Common Name | % Identity to Human SPR |

| Mus musculus | Mouse | 86.2% |

| Rattus norvegicus | Rat | 85.8% (74% reported in some studies[1]) |

| Bos taurus | Bovine | 85.9% |

| Danio rerio | Zebrafish | 66.5% |

| Drosophila melanogaster | Fruit Fly | 57.5% |

% Identity calculated via global sequence alignment with the human SPR protein (UniProt: P35270) using standard alignment tools.

Table 3: Comparative Tissue Expression of SPR mRNA

| Tissue | Human (GTEx TPM) | Mouse (Top Expressed) | Rat (Activity) |

| Liver | High | High | High |

| Kidney | High | High | Moderate |

| Colon | High | High (Mucosa) | N/A |

| Adrenal Gland | High | High | N/A |

| Brain | Moderate | Moderate | Moderate |

| Erythrocytes | N/A | High (Yolk Sac) | High |

Data compiled from the GTEx Portal, Wikipedia, and literature reviews.[1][3] TPM: Transcripts Per Million. N/A: Not Available.

III. Signaling Pathways and Biological Roles

SPR's primary role is to supply BH4, a cofactor essential for multiple downstream enzymatic pathways critical for physiological homeostasis.

A. Role in Neurotransmitter Synthesis

BH4 is an indispensable cofactor for tyrosine hydroxylase (TH) and tryptophan hydroxylase (TPH), the rate-limiting enzymes in the synthesis of dopamine and serotonin, respectively.[1] A deficiency in SPR function leads to reduced BH4 levels in the central nervous system, impairing neurotransmitter production and causing severe neurological symptoms.[6]

B. Role in Nitric Oxide (NO) Bioavailability

BH4 is also a critical cofactor for all three isoforms of nitric oxide synthase (NOS).[1] The availability of BH4 directly influences the production of nitric oxide (NO), a key signaling molecule in vasodilation, immune response, and neurotransmission. When BH4 is limited, NOS becomes "uncoupled," producing superoxide radicals instead of NO, leading to oxidative stress and endothelial dysfunction.[7]

References

- 1. Sepiapterin reductase: Characteristics and role in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. Sepiapterin reductase - Wikipedia [en.wikipedia.org]

- 4. genecards.org [genecards.org]

- 5. uniprot.org [uniprot.org]

- 6. SPR sepiapterin reductase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. Sepiapterin reductase regulation of endothelial tetrahydrobiopterin and nitric oxide bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SPR sepiapterin reductase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

The Discovery and Initial Characterization of the Sepiapterin Reductase (SPR) Gene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pivotal discovery and initial characterization of the Sepiapterin Reductase (SPR) gene. The SPR gene encodes a critical enzyme in the biosynthesis of tetrahydrobiopterin (BH4), an essential cofactor for the synthesis of several key neurotransmitters and for the production of nitric oxide. Mutations in this gene are linked to debilitating neurological disorders, making it a significant target for research and drug development.

Gene Identification and Cloning of Human SPR cDNA

The journey to understanding the SPR gene began with the isolation and sequencing of its complementary DNA (cDNA). In 1991, a full-length cDNA clone for human sepiapterin reductase was isolated from a human liver cDNA library through plaque hybridization[1]. The determined nucleotide sequence revealed an open reading frame encoding a protein of 261 amino acids with a calculated molecular mass of 28,047 daltons. Comparative analysis showed a 74% amino acid sequence identity with the rat enzyme, indicating a high degree of conservation across species[1].

Experimental Protocol: Cloning of Human SPR cDNA

The following protocol outlines the key steps employed in the initial cloning of the human SPR cDNA, based on the foundational study by Ichinose et al. (1991).

Objective: To isolate and sequence the full-length cDNA encoding human sepiapterin reductase.

Materials:

-

Human liver cDNA library (e.g., in λgt11)

-

Escherichia coli host strain (e.g., Y1090)

-

Oligonucleotide probes based on the rat SPR sequence

-

Nitrocellulose filters

-

DNA sequencing reagents and equipment

-

Standard molecular biology buffers and solutions

Procedure:

-

Library Screening:

-

Plate the human liver cDNA library with the appropriate E. coli host strain to achieve a density of approximately 5 x 104 plaques per 150-mm plate.

-

Lift the plaques onto nitrocellulose filters.

-

Denature and neutralize the DNA on the filters.

-

Hybridize the filters with radiolabeled oligonucleotide probes derived from the conserved regions of the rat sepiapterin reductase cDNA sequence.

-

Wash the filters under stringent conditions to remove non-specific binding.

-

Identify positive plaques by autoradiography.

-

-

Phage DNA Purification and Subcloning:

-

Isolate positive phage plaques and purify the phage DNA.

-

Excise the cDNA insert from the λ vector using appropriate restriction enzymes.

-

Subclone the cDNA insert into a suitable plasmid vector (e.g., pBluescript) for further analysis.

-

-

DNA Sequencing:

-

Sequence the subcloned cDNA insert using the dideoxy chain termination method.

-

Assemble the full-length cDNA sequence from overlapping sequencing reads.

-

-

Sequence Analysis:

-

Identify the open reading frame (ORF) and deduce the amino acid sequence of the encoded protein.

-

Perform sequence homology searches to compare the human SPR sequence with that of other species and related proteins.

-

Enzymatic Characterization of Sepiapterin Reductase

Initial characterization of the SPR enzyme focused on its kinetic properties and substrate specificity. The enzyme catalyzes the final step in the biosynthesis of BH4, which involves the reduction of 6-pyruvoyl-tetrahydropterin. The activity of recombinant human sepiapterin reductase has been assessed using sepiapterin as a substrate.

| Parameter | Value | Substrate | Reference |

| kcat | 1.1 sec-1 | Sepiapterin | [2] |

| Specific Activity | 6.2 U/mg | Sepiapterin |

One unit (U) of sepiapterin reductase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under standard assay conditions.

Experimental Protocol: Sepiapterin Reductase Activity Assay

This protocol provides a method for determining the enzymatic activity of sepiapterin reductase.

Objective: To measure the rate of sepiapterin reduction catalyzed by SPR.

Materials:

-

Purified sepiapterin reductase or cell/tissue lysate

-

Sepiapterin solution

-

NADPH solution

-

Potassium phosphate buffer (pH 6.4)

-

Spectrophotometer capable of measuring absorbance at 420 nm

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and the enzyme sample in a cuvette.

-

Initiate the reaction by adding the sepiapterin solution.

-

Immediately monitor the decrease in absorbance at 420 nm, which corresponds to the reduction of sepiapterin.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

Determine the enzyme activity based on the molar extinction coefficient of sepiapterin.

Tissue Distribution of SPR mRNA

To understand the physiological roles of sepiapterin reductase, its expression pattern in various human tissues was investigated. Early studies employing Northern blot analysis revealed the distribution of SPR mRNA, providing insights into the sites of BH4 synthesis.

A 1993 study detected two mRNA species for sepiapterin reductase in human cell lines, with sizes of 1.6 and 2.1 kb. In rat tissues, however, only a 1.3-kb species was present. The expression of SPR mRNA was found to be absent in cell lines that lack sepiapterin reductase activity, indicating that the enzyme's activity is regulated at the level of its mRNA.

Experimental Protocol: Northern Blot Analysis of SPR mRNA

The following protocol outlines the general steps for performing Northern blot analysis to determine the tissue distribution of SPR mRNA.

Objective: To detect and quantify the expression of SPR mRNA in various tissues.

Materials:

-

Total RNA or mRNA isolated from different human tissues

-

Formaldehyde, formamide, and MOPS buffer for denaturing gel electrophoresis

-

Nylon membrane

-

32P-labeled SPR cDNA probe

-

Hybridization buffer

-

Wash solutions of varying stringency

-

X-ray film or phosphorimager

Procedure: